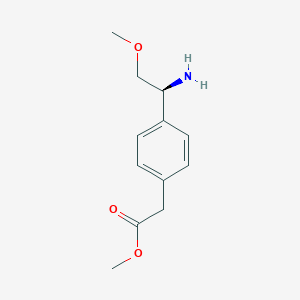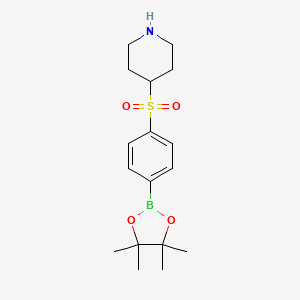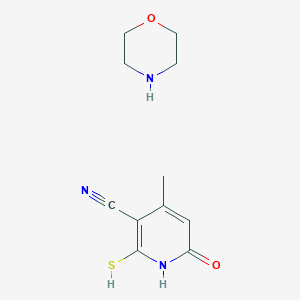
4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile; morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a pyridine ring substituted with a methyl group, a carbonitrile group, and a sulfanyl group, along with a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a suitable aldehyde and a thiourea derivative in the presence of a base can yield the desired product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 3-Pyridinecarbonitrile,1,2-dihydro-6-hydroxy-4-methyl-2-thioxo
- 2-Hydroxy-4-methyl-5-cyan-6-thio-pyridon
Uniqueness
4-methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H15N3O2S |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
4-methyl-6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile;morpholine |
InChI |
InChI=1S/C7H6N2OS.C4H9NO/c1-4-2-6(10)9-7(11)5(4)3-8;1-3-6-4-2-5-1/h2H,1H3,(H2,9,10,11);5H,1-4H2 |
Clave InChI |
RVLHUDBMQIRYHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=C1C#N)S.C1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


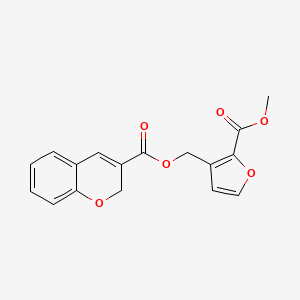
![Ethyl (1R,2S,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12945124.png)
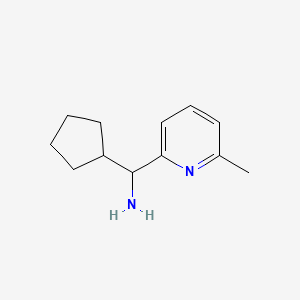
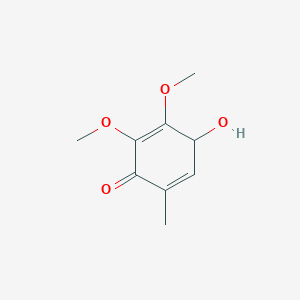
![7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbaldehyde](/img/structure/B12945151.png)
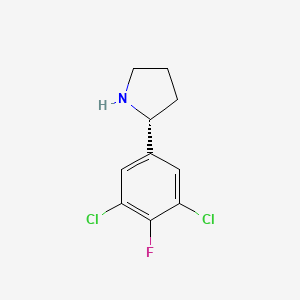

![(5AR,8aR)-tert-butyl 3-(2-fluorophenyl)-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B12945159.png)
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12945167.png)
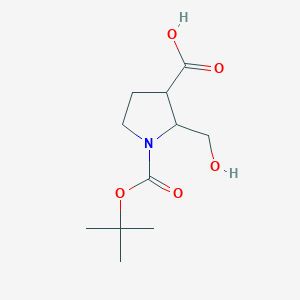
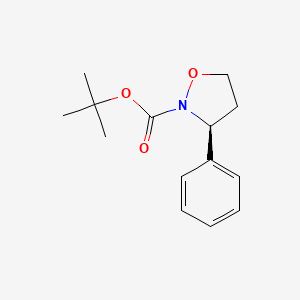
![2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12945195.png)
